molecular formula C20H19N5O2 B14924647 N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14924647
M. Wt: 361.4 g/mol
InChI Key: UQFSBBXJPTZZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that features a unique combination of furan, butane, phenyl, triazolo, and pyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Attachment of the butan-2-yl group: The furan ring is then functionalized with a butan-2-yl group using alkylation reactions.

    Synthesis of the triazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-a]pyrimidine structure.

    Coupling with the phenyl group: The phenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group.

    Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted phenyl and furan derivatives.

Scientific Research Applications

N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: shares similarities with other triazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-14(9-10-16-8-5-11-27-16)23-19(26)18-12-17(15-6-3-2-4-7-15)24-20-21-13-22-25(18)20/h2-8,11-14H,9-10H2,1H3,(H,23,26)

InChI Key

UQFSBBXJPTZZOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.